2-BROMO-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE
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Overview
Description
2-BROMO-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound that features a thiazole ring, a bromo-substituted phenyl group, and an acetate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Bromo-Substituted Phenyl Group Introduction: The bromo-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a bromo-substituted benzene derivative reacts with the thiazole intermediate.
Acetate Ester Formation: The final step involves the esterification of the phenolic hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
2-BROMO-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive thiazole moiety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BROMO-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromo-substituted phenyl group and acetate ester may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-BROMO-4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE
- 2-BROMO-4-{[(4Z)-2-(PROPYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE
Uniqueness
The uniqueness of 2-BROMO-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
[2-bromo-4-[(Z)-(2-ethylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S2/c1-3-20-14-16-11(13(18)21-14)7-9-4-5-12(10(15)6-9)19-8(2)17/h4-7H,3H2,1-2H3/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZMCBXHRNAYGM-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)Br)C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC(=C(C=C2)OC(=O)C)Br)/C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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